3-chloro-4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
It features:
- A benzenesulfonamide core with chloro (Cl) and fluoro (F) substituents at positions 3 and 4.
- A piperidin-4-ylmethyl group linked to the sulfonamide nitrogen.
- A thiophen-2-ylmethyl substituent on the piperidine nitrogen.
This combination of aromatic, heterocyclic, and sulfonamide motifs is common in bioactive molecules, particularly in receptor-targeted therapies .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN2O2S2/c18-16-10-15(3-4-17(16)19)25(22,23)20-11-13-5-7-21(8-6-13)12-14-2-1-9-24-14/h1-4,9-10,13,20H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIBKIGOBPAVLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anticancer applications. The presence of chloro and fluoro substituents on the benzene ring enhances its pharmacological properties by influencing the compound's lipophilicity and binding affinity to biological targets.
Structural Formula
The chemical structure can be represented as follows:
The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. This compound may modulate biological pathways by binding to active sites, leading to inhibition or activation of target proteins.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing piperidine and thiophene moieties have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | Apoptosis induction |
| Compound B | FaDu | 5 | Cell cycle arrest |
| 3-chloro-4-fluoro-N... | A549 (lung cancer) | 8 | Inhibition of proliferation |
In vitro studies demonstrated that this compound could induce apoptosis in cancer cells, potentially through the activation of caspase pathways, which are critical in programmed cell death.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. The biological evaluation of this compound against various bacterial strains has shown effectiveness comparable to established antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies
- Study on Anticancer Activity : A study conducted on derivatives similar to the target compound revealed that modifications in the piperidine ring significantly affected cytotoxicity against breast cancer cells. The presence of the thiophene group was found to enhance activity due to increased interaction with cellular targets.
- Antimicrobial Efficacy Study : In a comparative analysis, 3-chloro-4-fluoro-N... was tested alongside conventional antibiotics. Results indicated superior efficacy against resistant strains of bacteria, highlighting its potential as an alternative treatment option.
Comparison with Similar Compounds
Structural Variations and Implications
Aromatic/Electron-Withdrawing Substituents: The target compound’s 3-Cl, 4-F arrangement on benzene contrasts with analogs like 16 (5-Cl, 2-F) and 14 (4-F). The thiophen-2-ylmethyl group introduces a sulfur-containing heterocycle, which may enhance lipophilicity compared to oxygen-based substituents (e.g., dihydrobenzofuran in 16) .
Piperidine-Linked Substituents: Analogs use ether-linked groups (e.g., dihydrobenzofuran in 16, trifluoroethoxy-phenoxy in 10), while the target compound employs a thiophene-methyl group. Thiophene’s planar structure and π-electron richness could modulate steric interactions or binding pocket compatibility .
Physicochemical and Analytical Data
- Molecular Weight : The target compound’s estimated molecular weight (~500–520 g/mol) aligns with analogs like 16 (497.02) and 14 (462.58) .
- Purity and Characterization : Analogs were validated via UPLC/MS (100% purity for 10 ) and NMR (1H, 13C, 19F), suggesting similar analytical workflows for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
